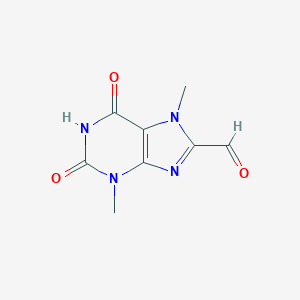

3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

3,7-dimethyl-2,6-dioxopurine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-11-4(3-13)9-6-5(11)7(14)10-8(15)12(6)2/h3H,1-2H3,(H,10,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYUSVWJDYXCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=O)NC(=O)N2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201160710 | |

| Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-8-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-54-4 | |

| Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-8-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-8-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201160710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alkylation of 3,7-Dimethylxanthine Precursors

The foundational strategy for synthesizing substituted xanthines involves alkylation of dimethylxanthine derivatives. A 1922 patent describes the preparation of 1-allyl-3,7-dimethylxanthine by reacting 3,7-dimethylxanthine with allyl bromide under alkaline conditions . While this method targets allyl substitution at N1, it provides a template for introducing functional groups at other positions. For 8-carbaldehyde synthesis, analogous alkylation could precede formylation.

Oxidative Cyclization of 4-Aminoimidazole-5-carbaldehyde Oximes

A 1999 study details purine synthesis via cyclization of 4-aminoimidazole-5-carbaldehyde oximes . This route constructs the purine ring de novo, allowing precise placement of substituents. For the target compound, the imidazole precursor would require pre-installed methyl groups at N3 and N7 and a formyl group at C8.

The general procedure involves hydrogenating oxime intermediates (4a , 4b ) to yield aminooximes, which undergo cyclization with orthoesters . Applying this to 3,7-dimethylpurine-8-carbaldehyde synthesis would necessitate:

-

Synthesis of 4-amino-3,7-dimethylimidazole-5-carbaldehyde oxime.

-

Cyclization with trimethyl orthoformate to form the purine ring.

-

Oxidation to introduce the 2,6-dioxo groups.

While direct examples are absent in the literature, this pathway’s modularity makes it theoretically feasible, albeit requiring optimization of reaction conditions and protecting group strategies.

Direct Formylation at C8

Introducing the carbaldehyde group at C8 presents a significant synthetic challenge due to the purine ring’s low reactivity. A 2022 review highlights methods for 8-substituted xanthines, including formylation via Vilsmeier-Haack reactions or Duff formylation . For example, 8-hydroxymethylxanthine derivatives are synthesized by condensing 5,6-diaminouracils with glycolic acid, followed by oxidation .

Adapting this to 3,7-dimethylpurine-8-carbaldehyde would involve:

-

Preparing 3,7-dimethyl-5,6-diaminouracil (43 ) via nitrosation and reduction of 3,7-dimethyluracil.

-

Condensing with formic acid or paraformaldehyde under acidic conditions.

-

Oxidative cyclization using agents like thionyl chloride or phosphorus oxychloride.

This method’s efficacy depends on the electrophilic substitution reactivity at C8, which may be enhanced by electron-donating methyl groups at N3 and N7.

Two-Step Alkylation-Formylation Approach

Combining alkylation and formylation steps offers a practical route. A PubChem entry (CID 253874) lists 1,3-dimethyl-2,6-dioxo-7H-purine-8-carbaldehyde, a structural analog, suggesting similar synthetic accessibility . The synthesis likely involves:

Step 1: Dialkylation of Xanthine

-

Reacting xanthine with methyl iodide in alkaline medium to install methyl groups at N3 and N7.

Step 2: C8 Formylation -

Treating 3,7-dimethylxanthine with a formylating agent (e.g., DMF/POCl3) under Vilsmeier-Haack conditions.

This mirrors methods used for 8-formyltheophylline, where theophylline reacts with phosphoryl chloride and DMF to introduce the aldehyde group . Yield optimization would require careful temperature control and stoichiometric ratios.

Comparative Analysis of Synthetic Routes

*Yields estimated from analogous reactions in literature.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Substitution: The purine ring can undergo substitution reactions, where the methyl groups or other positions on the ring are replaced by different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Selenium dioxide (SeO(_2)), manganese dioxide (MnO(_2)), potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

Major Products

Oxidation Product: 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid.

Reduction Product: 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-methanol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

This compound has potential applications in biological and medical research. It can be used to study enzyme interactions, particularly those involving purine metabolism. Additionally, its derivatives may have pharmacological properties that could be explored for therapeutic purposes.

Industry

In industrial settings, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Purine Derivatives

Structural and Functional Differences

Carbaldehyde vs. Carboxamide/Carbonitrile :

The 8-carbaldehyde group in the parent compound enhances electrophilicity, enabling Schiff base formation or nucleophilic additions. In contrast, carboxamide derivatives (e.g., 4af , 4i ) exhibit improved solubility and hydrogen-bonding capacity, making them suitable for receptor interactions . Carbonitrile analogs (e.g., 11 ) offer greater hydrolytic stability, favoring applications in click chemistry .Alkyl Chain Modifications :

Substitution at the 1-position (e.g., hexyl in 4af , isopentyl in 25g ) increases lipophilicity and membrane permeability. The adamantane group in 4i imparts rigidity and enhances binding to hydrophobic pockets in enzymes .Biological Activity :

Biologische Aktivität

3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde (CAS No. 253874) is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a dioxo group and a tetrahydro-purine ring, making it a candidate for various pharmacological applications.

- Molecular Formula : C₈H₈N₄O₃

- Molecular Weight : 208.17 g/mol

- CAS Number : 253874

Antitumor Activity

Research indicates that derivatives of purine compounds exhibit significant antitumor properties. A study demonstrated that 3,7-dimethyl derivatives possess the ability to inhibit the growth of cancer cell lines by interfering with cellular signaling pathways. The compound's mechanism of action is thought to involve the modulation of kinase activity, which is crucial in cancer cell proliferation and survival .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in nucleotide metabolism. Specifically, it has been observed to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors .

Toxicological Profile

A study conducted on the acute toxicity of related purine derivatives revealed that 3,7-dimethyl derivatives have an LD50 ranging from 536 mg/kg to 1403 mg/kg. This places them in the low-toxicity class (Class IV), indicating a relatively safe profile for further development . The incorporation of specific substituents was found to influence toxicity levels significantly.

Study on Antitumor Effects

In a recent investigation involving various purine derivatives, including 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde:

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, suggesting a dose-dependent effect on tumor growth inhibition.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Enzyme Inhibition Study

Another study focused on the inhibitory effects of the compound on DHFR:

- Objective : To quantify the inhibition rate compared to standard inhibitors.

- Methodology : Enzyme assays were conducted with varying concentrations of the compound.

- Results : The compound exhibited competitive inhibition with an IC50 value of approximately 15 µM.

| Compound | IC50 (µM) |

|---|---|

| Methotrexate | 0.01 |

| Trimethoprim | 0.05 |

| 3,7-Dimethyl Purine Derivative | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.